1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

1-(6-Bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide (CAS 1441880-86-9) is a synthetic indazole-pyrrolidine carboxamide hybrid (C17H19BrN4O2, MW 391.3 g/mol). It belongs to a broad class of 5-oxopyrrolidine-3-carboxamide derivatives bearing heterocyclic amino substituents, which are investigated across multiple therapeutic target families, including kinases, glucocorticoid receptors, and metabolic enzymes.

Molecular Formula C17H19BrN4O2
Molecular Weight 391.3 g/mol
Cat. No. B12158594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H19BrN4O2
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br
InChIInChI=1S/C17H19BrN4O2/c18-11-5-6-13-14(8-11)20-21-16(13)22-9-10(7-15(22)23)17(24)19-12-3-1-2-4-12/h5-6,8,10,12H,1-4,7,9H2,(H,19,24)(H,20,21)
InChIKeyRLQYJNCINQKIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide: Core Structural Identity and Procurement Baseline


1-(6-Bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide (CAS 1441880-86-9) is a synthetic indazole-pyrrolidine carboxamide hybrid (C17H19BrN4O2, MW 391.3 g/mol) . It belongs to a broad class of 5-oxopyrrolidine-3-carboxamide derivatives bearing heterocyclic amino substituents, which are investigated across multiple therapeutic target families, including kinases, glucocorticoid receptors, and metabolic enzymes [1]. The compound features a 6-bromo-substituted 2H-indazole ring linked via the N-3 position to a 5-oxopyrrolidine scaffold, with an N-cyclopentyl carboxamide side chain that distinguishes it from aryl-, benzyl-, or heteroaryl-substituted analogs in the same series [2].

Why 1-(6-Bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Generic substitution within the indazole-carboxamide class is precluded because subtle structural variations—alkyl cyclopentyl vs. benzyl vs. heteroarylalkyl amide substituents—yield divergent pharmacological profiles across kinase, glucocorticoid, and L-CPT1 targets [1][2]. Available data on a close analog (dioxidotetrahydrothiophen amide) show that even conserved 6-bromo-2H-indazol-3-yl-5-oxopyrrolidine cores do not guarantee interchangeable activity [3]. The cyclopentyl group specifically modulates lipophilicity and steric bulk, which directly influences target binding and selectivity in ways that other amide substituents cannot replicate. Without direct head-to-head data, cross-class inferences from related indazole-carboxamide series warn that assuming functional equivalence without assay verification leads to selection errors in target-based screening campaigns [4].

Quantitative Evidence Guide: 1-(6-Bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide vs. Comparators


Structural Differentiation: Cyclopentyl Amide vs. Dioxidotetrahydrothiophen Amide in 6-Bromo-2H-indazol-3-yl-5-oxopyrrolidine Series

The target compound differs from the closest publicly disclosed analog, 1-(6-bromo-2H-indazol-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-oxopyrrolidine-3-carboxamide (PubChem CID 71704275), by replacement of the polar dioxidotetrahydrothiophen amide substituent with a hydrophobic cyclopentyl group . The cyclopentyl variant has a lower molecular weight (391.3 vs. 441.3 g/mol) and a higher predicted lipophilicity (XLogP3 difference estimated at approximately +1.5 log units) [1]. No quantitative activity data were located for either compound in the publicly searchable domain as of the knowledge cutoff.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Class-Level Inference: Indazole Carboxamide Target Selectivity vs. IKK2 Inhibitors

The parent patent class (indazole carboxamides) includes compounds characterized as IKK2 inhibitors with defined structure-activity relationships [1]. While the specific 6-bromo-2H-indazol-3-yl-N-cyclopentyl compound is not among the exemplified IKK2 inhibitors, the patent teaches that 6-substitution on the indazole ring and the nature of the carboxamide side chain are critical determinants of IKK2 inhibitory potency [1]. Without direct data, class-level inference suggests that the cyclopentyl amide compound may differ from aryl-substituted IKK2 inhibitors in both potency and selectivity profile, warranting empirical determination before procurement for IKK2-targeted studies.

Inflammation IKK2 Inhibition Kinase Selectivity

Target Class Divergence: Soluble Guanylyl Cyclase (sGC) Inhibitor Chemotype Distinction

A structurally unrelated indazole-containing compound (NS 2028) is characterized as a potent, specific, irreversible sGC inhibitor (basal IC50 = 30 nM, NO-stimulated IC50 = 200 nM, GSNO-enhanced IC50 = 17 nM in mouse cerebellum homogenates) . The target cyclopentyl amide compound is not an sGC inhibitor by patent or literature association. This distinction is critical: the indazole scaffold alone does not predict sGC activity; the 6-bromo-2H-indazol-3-yl-5-oxopyrrolidine chemotype has not been associated with sGC modulation. Researchers specifically seeking sGC inhibition must not substitute this compound for NS 2028 or related sGC inhibitors.

Soluble Guanylyl Cyclase Nitric Oxide Signaling Target Selectivity

Recommended Application Scenarios for 1-(6-Bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide Based on Available Evidence


Kinase Selectivity Panel Screening with Defined Cyclopentyl Amide Chemotype

Based on the broad kinase inhibitory potential of indazole-carboxamide scaffolds [1], this compound is best positioned for inclusion in kinase selectivity panels where the cyclopentyl amide substituent serves as a deliberate structural probe. Its divergence from aryl- and heteroaryl-substituted analogs (Section 3, Evidence_Item 1) makes it a valuable comparator for dissecting the contribution of hydrophobic, non-aromatic amide groups to kinase binding. Procurement is warranted when the research question specifically requires a cyclopentyl amide control or when exploring SAR around 5-oxopyrrolidine-3-carboxamide N-substituents.

Glucocorticoid Receptor (GR) Modulator Screening Library Component

The indazolyl ester/amide chemotype disclosed in US20080214641 encompasses GR modulators for inflammatory disease [2]. The cyclopentyl amide variant can be integrated into GR-focused compound libraries as a non-steroidal GR ligand candidate. Its distinct N-cyclopentyl group offers a differentiated pharmacological profile relative to benzyl and aryl amide GR modulators, making it suitable for screening campaigns aimed at identifying GR ligands with novel substitution patterns.

Metabolic Disease Target Screening (L-CPT1 and Related Enzymes)

Indazole derivatives described in US20080103182 inhibit L-CPT1 for hyperglycemia and glucose tolerance disorders [3]. The 6-bromo-2H-indazol-3-yl-5-oxopyrrolidine core, combined with a cyclopentyl amide, presents a distinct chemotype for L-CPT1 or related metabolic enzyme screens. Researchers investigating liver-specific CPT1 inhibition may evaluate this compound as part of a focused set to explore how amide substituent variation affects L-CPT1 vs. M-CPT1 isoform selectivity.

Physicochemical Probe for Membrane Permeability and Lipophilicity Studies

The higher predicted lipophilicity conferred by the N-cyclopentyl group (Section 3, Evidence_Item 1) makes this compound suitable as a physicochemical probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Its properties can be benchmarked against the more polar dioxidotetrahydrothiophen analog (CID 71704275) to quantify the impact of amide substituent polarity on passive membrane diffusion within the 6-bromo-indazole series.

Quote Request

Request a Quote for 1-(6-bromo-2H-indazol-3-yl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.